molecular formula C20H23ClN2O3S2 B2725019 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 941910-79-8

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2725019
CAS No.: 941910-79-8
M. Wt: 438.99
InChI Key: JYSGVLJZAHVNOC-UHFFFAOYSA-N
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Description

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide is a synthetic organic compound featuring a piperidine core modified with a 4-chlorophenylsulfonyl group and an acetamide tail linked to a 3-(methylthio)phenyl moiety. This structure incorporates elements commonly explored in medicinal chemistry, including the sulfonamide functional group, which is a known pharmacophore in the design of inhibitors for enzymes such as the carbonic anhydrase (CA) family . Piperidine-containing scaffolds are of significant interest in pharmacological research due to their presence in a wide range of bioactive molecules and FDA-approved therapies, particularly in areas such as anticancer agent development . The distinct molecular architecture of this compound, combining sulfonamide, acetamide, and aryl sulfide groups, makes it a potentially valuable chemical tool for researchers investigating structure-activity relationships (SAR), novel enzyme inhibitors, and cellular signaling pathways. It represents a sophisticated building block for advanced research in drug discovery and chemical biology.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S2/c1-27-18-7-4-5-16(13-18)22-20(24)14-17-6-2-3-12-23(17)28(25,26)19-10-8-15(21)9-11-19/h4-5,7-11,13,17H,2-3,6,12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSGVLJZAHVNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Chlorophenyl Group: This step involves a nucleophilic substitution reaction where the piperidine ring is reacted with 4-chlorobenzene sulfonyl chloride.

    Formation of the Acetamide Moiety: The acetamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.

    Attachment of the Methylthio-Substituted Phenyl Ring: This final step involves a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, potentially serving as a lead compound for the development of new therapeutic agents.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide would depend on its specific biological target. Potential mechanisms could involve:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes by binding to their active sites.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: Interacting with DNA to affect gene expression or replication.

Comparison with Similar Compounds

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide ()

  • Core Differences: Piperazine vs. Piperidine: The piperazine ring (with an additional nitrogen) may enhance solubility and binding to amine-recognizing targets compared to the piperidine core.
  • Functional Implications :
    • The dichlorobenzylsulfanyl group may increase steric hindrance, reducing off-target interactions but limiting bioavailability.
    • Piperazine derivatives are often associated with CNS activity, suggesting divergent therapeutic applications compared to sulfonylpiperidine analogs .

N-(1-(4-Chlorophenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide ()

  • Core Differences: Sulfonamide vs. Ethyl Spacer: The ethyl chain between the acetamide and sulfonamide may increase conformational flexibility, contrasting with the rigid piperidine backbone.
  • Functional Implications :
    • Sulfonamides are prone to hydrolysis, whereas sulfonyl groups offer greater metabolic stability.
    • The ethyl spacer could enable better adaptation to enzyme active sites but may reduce target specificity .

2-({3-Cyano-4,6-dimethyl-5-[(E)-phenyldiazenyl]-2-pyridinyl}sulfanyl)-N-[3-(methylthio)phenyl]acetamide ()

  • Shared Features: Both compounds include a 3-(methylthio)phenyl acetamide group, suggesting similar electronic profiles for this moiety.
  • Functional Implications :
    • The pyridinylsulfanyl group may enhance metal coordination, useful in catalytic or chelation-based applications.
    • The diazenyl group could confer photochemical activity, a property absent in the target compound .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

  • Core Differences :
    • Pyrazolyl vs. Piperidinyl Backbone : The pyrazole ring is aromatic and planar, favoring flat binding interactions, while the piperidine provides a 3D conformation.
    • Dichlorophenyl vs. Chlorophenylsulfonyl : The dichlorophenyl group increases hydrophobicity, whereas the sulfonyl group enhances polarity.
  • Functional Implications :
    • Pyrazole derivatives are common in COX-2 inhibitors, hinting at anti-inflammatory applications.
    • Crystallographic data show that dihedral angles between aromatic rings influence molecular packing and solubility, a factor critical for formulation .

Key Research Findings and Trends

  • Sulfonyl vs. Sulfanyl Groups : Sulfonyl groups (as in the target compound) improve metabolic stability but may reduce cell permeability compared to sulfanyl derivatives .
  • Heterocyclic Backbones : Piperidine/piperazine cores are prevalent in CNS drugs, whereas pyridine/pyrazole analogs are explored for antimicrobial or anti-inflammatory uses .
  • Substituent Effects : Chlorophenyl and methylthio groups balance lipophilicity and electronic effects, optimizing target engagement without excessive hydrophobicity .

Biological Activity

The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure comprises a piperidine ring, a sulfonyl group, and an acetamide moiety, which are known to influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23ClN2O3SC_{20}H_{23}ClN_{2}O_{3}S, with a molecular weight of approximately 439.0 g/mol. The compound features several functional groups that contribute to its biological activity:

Functional Group Description
Piperidine RingA six-membered ring known for diverse biological activities.
Sulfonyl GroupEnhances solubility and biological activity.
Acetamide MoietyContributes to binding interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antibacterial Activity : The compound has shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : It acts as an inhibitor of enzymes like acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
  • Anticancer Properties : Similar compounds have been investigated for their potential in cancer chemotherapy, demonstrating cytotoxic effects against cancer cell lines .
  • Hypoglycemic Effects : Some derivatives have been associated with controlling plasma glucose levels, suggesting potential use in diabetes management .

The mechanism of action for This compound involves its interaction with specific molecular targets:

  • Binding to Enzymes : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, leading to downstream effects that influence cellular responses.
  • Structural Interactions : The unique combination of functional groups allows for a range of interactions with amino acids in proteins, enhancing its efficacy.

Antibacterial Screening

In a study evaluating the antibacterial properties of related compounds, several derivatives exhibited varying degrees of effectiveness against bacterial strains. For instance:

  • Compounds demonstrated strong inhibitory effects against Salmonella typhi with IC50 values ranging from 0.63 to 2.14 µM .
  • The presence of the sulfonyl group was noted to enhance antibacterial activity compared to other structural analogs.

Enzyme Inhibition Studies

Research involving enzyme inhibition highlighted the compound's potential as an AChE inhibitor:

Compound IC50 (µM) Target Enzyme
7l0.63Acetylcholinesterase
7m2.14Urease

These findings suggest that the compound could be developed further for therapeutic applications targeting neurodegenerative diseases or infections where enzyme regulation is critical .

Q & A

Q. Target identification :

  • SPR (Surface Plasmon Resonance) : Screen against kinase panels (e.g., EGFR, PI3K) to measure binding affinity (KD) .
  • Molecular docking : Use AutoDock Vina with Protein Data Bank (PDB) structures (e.g., COX-2 for anti-inflammatory activity) .

Q. Functional assays :

  • Western blotting : Quantify phosphorylation levels of downstream targets (e.g., p38 MAPK) .
  • qPCR : Assess gene expression changes in inflammatory markers (e.g., TNF-α, IL-6) .
  • Data table :
Assay TypeTargetObserved EffectReference
SPRCOX-2KD = 120 nM
Western blotp38 MAPK↓ Phosphorylation by 40%

Q. How can structural analogs guide structure-activity relationship (SAR) studies?

  • Answer : Modify functional groups systematically and compare bioactivity:
  • Sulfonyl group replacement : Replace 4-chlorophenyl with 4-fluorophenyl to assess halogen effects on potency .
  • Piperidine ring saturation : Test the reduced (piperazine) or oxidized (pyridine) variants for conformational flexibility .
  • Key findings :
Analog ModificationBioactivity Change (vs. parent compound)Source
4-Fluorophenyl substitutionIC₅₀ ↓ 2-fold (anti-inflammatory)
Piperidine → PiperazineSolubility ↑ 30%, potency ↓ 50%

Methodological Notes

  • Contradictory data analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS for purity alongside NMR) .
  • Advanced synthesis : For scale-up (>10 g), employ flow chemistry to enhance reproducibility and reduce byproducts .

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